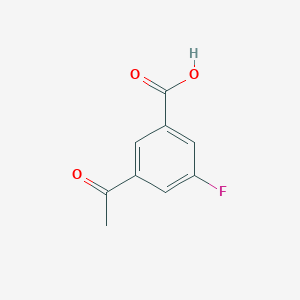
3-Acetyl-5-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-fluorobenzoic acid is an organic compound with the molecular formula C9H7FO3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by an acetyl group and the hydrogen atom at the 5-position is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetyl-5-fluorobenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-fluorobenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the nucleophilic substitution of 3-acetylbenzoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This reaction is usually carried out in an aprotic solvent like dichloromethane or acetonitrile, and the reaction conditions must be optimized to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. The use of flow chemistry techniques can enhance the efficiency and safety of the synthesis by providing better control over reaction parameters and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-Carboxy-5-fluorobenzoic acid.
Reduction: 3-(1-Hydroxyethyl)-5-fluorobenzoic acid.
Substitution: 3-Acetyl-5-(substituted)benzoic acid derivatives.
Scientific Research Applications
3-Acetyl-5-fluorobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-acetyl-5-fluorobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its fluorine atom can enhance the binding affinity to certain proteins, while the acetyl group can undergo metabolic transformations that modulate its activity.
Comparison with Similar Compounds
3-Acetyl-5-fluorobenzoic acid can be compared with other similar compounds, such as:
3-Acetylbenzoic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
5-Fluorobenzoic acid:
3-Acetyl-4-fluorobenzoic acid: The position of the fluorine atom is different, leading to variations in reactivity and interactions with biological targets.
The uniqueness of this compound lies in the combination of the acetyl and fluorine substituents, which confer distinct chemical and biological properties that can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C9H7FO3 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
3-acetyl-5-fluorobenzoic acid |
InChI |
InChI=1S/C9H7FO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,1H3,(H,12,13) |
InChI Key |
INASNPBERASTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















